molecular formula C17H17N5O3 B2554911 8-(4-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 949284-95-1

8-(4-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Número de catálogo: B2554911
Número CAS: 949284-95-1
Peso molecular: 339.355
Clave InChI: NSLFBTYBBHYEAE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-(4-Hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a structurally distinct purine derivative characterized by a fused imidazo-purine-dione core. Key structural features include tetramethyl substitutions at positions 1, 3, 6, and 7 of the imidazo-purine scaffold, along with a 4-hydroxyphenyl group at the 8-position. This compound belongs to a broader class of imidazo[2,1-f]purine-diones, which are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antidepressant, and receptor modulation properties . The hydroxyl group on the phenyl ring may enhance solubility and influence receptor binding compared to non-polar substituents, while the methyl groups likely improve metabolic stability and lipophilicity.

Propiedades

IUPAC Name

6-(4-hydroxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-9-10(2)22-13-14(19(3)17(25)20(4)15(13)24)18-16(22)21(9)11-5-7-12(23)8-6-11/h5-8,23H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLFBTYBBHYEAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)O)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dimethylformamide or acetonitrile to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.

Análisis De Reacciones Químicas

Types of Reactions

8-(4-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the imidazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl and hydroxyphenyl positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include quinone derivatives, reduced imidazole compounds, and various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

8-(4-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to nucleotides.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mecanismo De Acción

The mechanism of action of 8-(4-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by mimicking the natural substrate and competing for the active site. The pathways involved often include signal transduction cascades and metabolic processes that are crucial for cellular function .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 8-(4-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be contextualized by comparing it to structurally related derivatives. Below is a detailed analysis of key analogs:

Key Structural and Functional Differences

  • Piperazinylalkyl chains (e.g., in AZ-853, 3i) improve 5-HT1A/5-HT7 receptor affinity but reduce metabolic stability due to increased molecular weight and rotatable bonds .
  • Methyl groups at positions 6 and 7 (as in the target compound) are uncommon in antidepressant-active analogs, which typically feature smaller substituents to optimize receptor binding .
  • Pharmacokinetic and Safety Profiles :

    • Compounds with fluorinated aryl groups (e.g., AZ-861) exhibit stronger 5-HT1A agonism but may carry risks of lipid metabolism disturbances and sedation .
    • Piperazine-containing derivatives (e.g., 6h, 3i) show high selectivity for 5-HT1A over 5-HT2A receptors, minimizing cardiovascular side effects common with tricyclic antidepressants .

SAR Insights

  • 5-HT1A Receptor Affinity : The presence of fluorine or trifluoromethyl groups on the arylpiperazine moiety (e.g., AZ-861) significantly enhances receptor binding (Ki = 0.2 nM vs. 0.6 nM for AZ-853) .
  • Antidepressant Efficacy : Longer alkyl chains between the purine core and piperazine (e.g., pentyl in 3i) improve brain penetration and in vivo activity in the forced swim test (FST) .
  • Metabolic Stability : Tetramethyl substitution (as in the target compound) may reduce oxidative metabolism compared to analogs with fewer methyl groups, though this requires experimental validation .

Actividad Biológica

8-(4-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the imidazo[2,1-f]purine family. This compound has attracted attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC17H20N4O3
Molecular Weight312.37 g/mol
IUPAC NameThis compound
InChI KeyQZVYFZBOVYJXQG-UHFFFAOYSA-N

Antidepressant and Anxiolytic Effects

Recent studies have indicated that derivatives of this compound exhibit significant antidepressant and anxiolytic properties. For instance:

  • A series of derivatives were synthesized and tested for their affinity to serotonin receptors (5-HT1A and 5-HT7). One notable derivative demonstrated a potent antidepressant effect in the forced swim test (FST) in mice with a dosage of 2.5 mg/kg that surpassed the effects of diazepam in anxiety models .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that certain derivatives exhibit cytotoxicity against various cancer cell lines. For example:

  • A study highlighted the synthesis of several purine nucleosides that were tested against human cancer cell lines. Two compounds showed significant cytotoxicity in vitro; however, further animal studies revealed limited selectivity at maximum tolerated doses .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Serotonin Receptors : The compound acts as a ligand for serotonin receptors which are crucial in mood regulation and anxiety management.
  • Phosphodiesterase Inhibition : It has been shown to inhibit phosphodiesterases (PDE4B and PDE10A), which play roles in various signaling pathways related to mood disorders and neurodegenerative diseases .

Case Study 1: Antidepressant Properties

In a controlled study involving multiple derivatives of the compound, researchers found that specific modifications enhanced serotonin receptor affinity and resulted in improved antidepressant effects compared to traditional treatments.

Case Study 2: Anticancer Activity

In vitro tests conducted on human cancer cell lines demonstrated that certain derivatives exhibited significant cytotoxic effects. However, follow-up animal studies indicated a need for further optimization to improve selectivity and minimize side effects.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/CatalystsSolventTemperatureYield (%)
CyclizationHATU, DIPEADCM25°C65–75
ArylationPd(PPh₃)₄, K₂CO₃DMF80°C50–60

Basic: Which analytical techniques are most reliable for structural confirmation?

Answer:
A combination of spectroscopic and chromatographic methods is critical:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at 1,3,6,7-positions; hydroxyphenyl at C8). Expected shifts:
    • Imidazole protons: δ 7.8–8.2 ppm (¹H NMR) .
    • Purine carbonyls: δ 165–170 ppm (¹³C NMR) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (C₁₉H₂₀N₆O₃; calc. 396.15 g/mol) .
  • HPLC-PDA : Assess purity and detect byproducts using a C18 column .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

Answer:
SAR studies should systematically vary substituents and assess pharmacological outcomes:

  • Modifications : Compare analogs with substituents at C8 (e.g., 4-hydroxyphenyl vs. 4-methoxyphenyl) and methyl groups (1,3,6,7-positions) .
  • Assays :
    • Enzyme inhibition : Measure IC₅₀ against kinases or phosphodiesterases using fluorescence-based assays .
    • Cellular activity : Test cytotoxicity (MTT assay) and apoptosis (flow cytometry) in cancer cell lines .

Q. Table 2: Hypothetical SAR Trends

Substituent (C8)Methyl PositionsBioactivity (IC₅₀, μM)
4-Hydroxyphenyl1,3,6,7-tetramethyl0.5–1.0 (kinase X)
4-Methoxyphenyl1,3,6,7-tetramethyl2.0–3.0 (kinase X)
2-Chlorophenyl1,3,7-trimethyl>10.0 (kinase X)

Advanced: How to resolve contradictions in reported biological data across studies?

Answer:
Discrepancies often arise from variations in experimental design:

  • Purity validation : Ensure compounds are ≥95% pure via HPLC; impurities (e.g., unreacted precursors) can skew bioassay results .
  • Assay conditions : Standardize parameters (e.g., cell line passage number, serum concentration) to minimize variability .
  • Target specificity : Confirm binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced: What strategies improve solubility for in vitro assays without compromising activity?

Answer:

  • Formulation : Use co-solvents (e.g., DMSO ≤0.1% v/v) or cyclodextrin-based encapsulation .
  • Structural tweaks : Introduce polar groups (e.g., hydroxyl at C8) while retaining methyl groups for lipophilicity .
  • pH adjustment : Solubilize in phosphate buffer (pH 7.4) for physiological compatibility .

Advanced: How to design in vivo pharmacokinetic (PK) studies for this compound?

Answer:

  • Dosing : Administer intravenously (IV) or orally (PO) at 10–50 mg/kg in rodent models .
  • Sampling : Collect plasma at intervals (0.5–24 hr) and quantify via LC-MS/MS .
  • Parameters : Calculate AUC, Cₘₐₓ, t₁/₂, and bioavailability (F%) .

Advanced: What computational methods predict target interactions?

Answer:

  • Molecular docking : Use AutoDock Vina to model binding to kinase ATP pockets (PDB ID: 1ATP) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR models : Corrogate substituent electronegativity with inhibitory potency .

Basic: How to assess compound stability under storage and assay conditions?

Answer:

  • Thermal stability : Store at –20°C in amber vials; monitor degradation via HPLC over 6 months .
  • Light sensitivity : Confirm integrity after 24-hr exposure to UV/visible light .
  • Buffer compatibility : Test in PBS (pH 7.4) at 37°C for 72 hr .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Answer:

  • Process optimization : Transition from batch to flow chemistry for safer handling of air-sensitive reagents .
  • Cost reduction : Replace palladium catalysts with cheaper alternatives (e.g., nickel) for coupling steps .
  • Quality control : Implement in-line PAT (process analytical technology) for real-time monitoring .

Advanced: How to validate off-target effects in phenotypic assays?

Answer:

  • Proteome profiling : Use affinity pulldown with biotinylated probes followed by LC-MS/MS .
  • CRISPR screening : Identify genetic knockouts that rescue compound-induced phenotypes .
  • Transcriptomics : RNA-seq to detect pathway-level changes (e.g., MAPK, PI3K-Akt) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.